Fmoc-D-Cys(Mbzl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

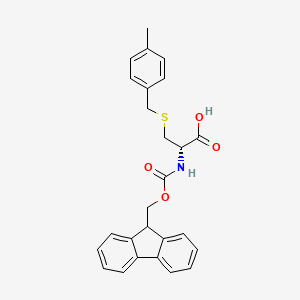

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4S/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYBTXFHTQYWCZ-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301145111 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301145111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200354-41-2 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200354-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301145111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-D-Cys(Mbzl)-OH: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Cys(Mbzl)-OH is a pseudoisomer of Fmoc-L-Cys(Mbzl)-OH and a derivative of the amino acid D-cysteine, a critical building block in the field of peptide chemistry.[1][2][3] This guide provides an in-depth overview of its chemical properties, applications, and detailed protocols for its use in solid-phase peptide synthesis (SPPS), catering to the needs of researchers and professionals in drug development and biochemical research. The incorporation of D-amino acids, such as D-cysteine, into peptide chains is a key strategy for enhancing peptide stability and resistance to enzymatic degradation.[1]

Core Properties and Specifications

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a 4-methylbenzyl (Mbzl) group protecting the thiol side chain of D-cysteine. This dual protection scheme is fundamental to its application in Fmoc-based SPPS.

| Property | Value |

| CAS Number | 136050-67-4 |

| Molecular Formula | C₂₆H₂₅NO₄S |

| Molecular Weight | 447.55 g/mol |

| Appearance | White to off-white powder |

| Purity (typical) | ≥98% |

| Melting Point | 150-158 °C |

| Solubility | Soluble in DMF, NMP, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone |

| Storage Conditions | 2-8°C, sealed in a dry environment |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS to introduce D-cysteine residues into a peptide sequence.[1] The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions, while the Mbzl group offers robust protection for the cysteine thiol group, which is stable to the repetitive Fmoc deprotection steps. The Mbzl group requires stronger acidic conditions for its removal, typically during the final cleavage of the peptide from the resin.

Experimental Protocols

The following are detailed methodologies for the key steps involving this compound in a standard SPPS workflow.

Fmoc Group Deprotection

This protocol outlines the removal of the N-terminal Fmoc protecting group to allow for the coupling of the next amino acid.

Reagents:

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF (Peptide Synthesis Grade)

Procedure:

-

Swell the peptide-resin in DMF for 15-30 minutes.

-

Drain the DMF from the reaction vessel.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 3-5 minutes.

-

Drain the deprotection solution.

-

Repeat the addition of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

A qualitative ninhydrin (Kaiser) test can be performed to confirm the presence of a free primary amine.

Peptide Coupling

This protocol describes the coupling of this compound to the deprotected N-terminus of the growing peptide chain on the solid support using HBTU/HOBt activation.

Reagents:

-

This compound (3-5 equivalents relative to resin loading)

-

HBTU (2.9-4.9 equivalents)

-

HOBt (3-5 equivalents, optional but recommended)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

DMF (Peptide Synthesis Grade)

Procedure:

-

In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF.

-

Add DIPEA to the solution to begin the pre-activation of the amino acid. Allow this mixture to stand for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered couplings, the reaction time can be extended, or a second coupling can be performed.

-

After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Cleavage from Resin and Mbzl Group Deprotection

The 4-methylbenzyl (Mbzl) protecting group is more stable than the commonly used trityl (Trt) group and requires specific cleavage conditions for efficient removal.

Reagents:

-

Trifluoroacetic acid (TFA)

-

Thioanisole

-

Triethylsilane (TES) or Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

-

Wash the fully synthesized and N-terminally deprotected peptide-resin with dichloromethane (DCM) and dry under vacuum for at least 1 hour.

-

Prepare a fresh cleavage cocktail. A highly effective cocktail for Mbzl removal consists of TFA/thioanisole/TES (96:2:2) .

-

Add the cleavage cocktail to the dried peptide-resin in a round-bottom flask (approximately 10 mL per gram of resin).

-

Stopper the flask and stir the mixture at room temperature. For complete removal of the Mbzl group, incubation at 40°C for 4 hours is recommended.

-

After the cleavage is complete, filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Concentrate the TFA solution under a gentle stream of nitrogen or using a rotary evaporator.

-

Precipitate the crude peptide by adding the concentrated solution dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Workflow Visualization

The following diagram illustrates the cyclical process of solid-phase peptide synthesis using this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.

References

An In-depth Technical Guide to Fmoc-D-Cys(Mbzl)-OH: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Cys(Mbzl)-OH is a protected amino acid derivative crucial for the synthesis of peptides with unique therapeutic and research applications. The incorporation of a D-enantiomer of cysteine offers significant advantages, most notably enhanced stability against enzymatic degradation, a critical attribute for peptide-based drug candidates. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and the 4-methylbenzyl (Mbzl) protecting group on the thiol side chain provide an orthogonal protection strategy essential for modern solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential biological significance of incorporating this compound into peptide sequences.

Core Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in chemical synthesis.

| Property | Value | References |

| CAS Number | 200354-41-2 | [1] |

| Molecular Formula | C₂₆H₂₅NO₄S | [1] |

| Molecular Weight | 447.55 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 150-158 °C | [3] |

| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][4] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [4] |

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide chain follows the standard workflow of Fmoc-based SPPS. This process involves the sequential addition of amino acids to a growing peptide chain attached to a solid support (resin).

Resin Preparation and Swelling

Before initiating the synthesis, the solid support resin (e.g., Wang resin for C-terminal carboxyl groups or Rink Amide resin for C-terminal amides) must be swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure optimal reaction kinetics.[5]

Fmoc Deprotection

The temporary Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed to allow for the coupling of the next amino acid. This is achieved by treating the resin with a solution of a secondary amine, most commonly 20% piperidine in DMF.[6][7] The reaction proceeds via a base-catalyzed β-elimination mechanism.[6]

Standard Fmoc Deprotection Protocol:

-

Wash the resin with DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for a short period (e.g., 1-3 minutes), then drain.[6]

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for a longer period (e.g., 5-20 minutes).[6][7]

-

Drain the deprotection solution and wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]

The completion of the deprotection can be monitored using a colorimetric method such as the Kaiser test, which detects the presence of free primary amines.[6]

Amino Acid Coupling

The incoming this compound is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.

Coupling Protocol:

-

Dissolve this compound and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.[5][8]

-

Add a base, such as N,N-diisopropylethylamine (DIEA), to the solution to facilitate the activation.[8]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for a sufficient duration (typically 1-2 hours) to ensure complete coupling.[8]

-

Wash the resin with DMF to remove excess reagents and byproducts.

The following diagram illustrates the general workflow of a single cycle in Fmoc-SPPS.

Cleavage and Side-Chain Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups, including the Mbzl group on the D-cysteine residue, are removed.

Cleavage of the Mbzl Group: The S-4-methylbenzyl (Mbzl) group is a stable protecting group that is typically removed under strong acidic conditions.[9] A common cleavage cocktail for peptides containing acid-labile protecting groups consists of trifluoroacetic acid (TFA) with various scavengers.[4][9] Scavengers are crucial to prevent the re-attachment of protecting groups to sensitive residues and to minimize side reactions, such as the oxidation of the cysteine thiol.[10]

General Cleavage Protocol:

-

Wash the dried peptide-resin with DCM.

-

Treat the resin with a cleavage cocktail, commonly a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[10] For cysteine-containing peptides, 1,2-ethanedithiol (EDT) can be added to the cocktail to maintain a reducing environment and prevent oxidation of the free thiol.[10]

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Isolate the peptide by centrifugation and wash with cold diethyl ether.

-

Dry the crude peptide under vacuum.

The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Biological Significance and Signaling Pathways

Enhanced Proteolytic Stability

One of the primary reasons for incorporating D-amino acids into peptide sequences is to increase their resistance to degradation by proteases.[12] Natural proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a longer in vivo half-life and potentially improved therapeutic efficacy.[12]

The following diagram illustrates how the incorporation of a D-amino acid can protect a peptide from enzymatic degradation.

Role of Cysteine in Cell Signaling

Cysteine residues play a pivotal role in various cellular signaling pathways. The thiol group of cysteine is highly reactive and can undergo a variety of post-translational modifications, such as oxidation, S-nitrosylation, and glutathionylation. These modifications can modulate protein structure and function, thereby regulating signaling cascades. For instance, the redox state of cysteine thiols is critical in cellular responses to oxidative stress. While these roles are well-established for L-cysteine, the specific impact of D-cysteine on these processes is an area of ongoing research. Recent studies have identified endogenous D-cysteine in the mammalian brain, where it acts as a negative regulator of growth factor signaling in neural progenitor cells, suggesting a direct role for this D-amino acid in cellular signaling.[9]

Conclusion

This compound is a valuable building block in peptide chemistry, enabling the synthesis of peptides with enhanced stability and unique biological properties. While the experimental protocols for its use in SPPS are well-established, further research is needed to fully elucidate the specific roles of D-cysteine-containing peptides in cellular signaling pathways. The ability to synthesize peptides with increased resistance to enzymatic degradation opens up new avenues for the development of novel peptide-based therapeutics and research tools. This guide provides a foundational understanding of the chemical properties and synthetic applications of this compound for professionals in the fields of chemistry, biology, and drug discovery.

References

- 1. Manufacturing of peptides exhibiting biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peptide.com [peptide.com]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. bachem.com [bachem.com]

- 8. nbinno.com [nbinno.com]

- 9. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Frontiers | Cysteine residues in signal transduction and its relevance in pancreatic beta cells [frontiersin.org]

- 12. Cysteine residues in signal transduction and its relevance in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-D-Cys(Mbzl)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-D-Cys(Mbzl)-OH, a crucial building block in solid-phase peptide synthesis (SPPS). Below, you will find its chemical and physical properties, a detailed experimental protocol for its use, and diagrams illustrating its structure and the synthetic workflow.

Core Properties of this compound

This compound is a derivative of the amino acid D-cysteine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the thiol side chain is protected by a 4-methylbenzyl (Mbzl) group. This dual protection scheme is essential for its application in peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain without unintended side reactions.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₂₅NO₄S | [1] |

| Molecular Weight | 447.55 g/mol | [1] |

| CAS Number | 136050-67-4 | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis | |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) |

Experimental Protocol: Incorporation of this compound in Fmoc-SPPS

This protocol outlines a representative procedure for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis.

Materials:

-

This compound

-

High-quality peptide synthesis grade resin (e.g., Rink Amide, Wang)

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Isopropanol

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Dry diethyl ether

-

Peptide synthesis vessel and shaker

Procedure:

-

Resin Preparation:

-

Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Wash the resin with DMF (3x) and DCM (3x).

-

If starting with a pre-loaded resin, proceed to step 3. If using a resin requiring linkage of the first amino acid, follow the appropriate protocol for your resin type.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc group removal.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and byproducts.

-

-

Coupling of this compound:

-

Dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU and DIPEA, or DIC and Oxyma) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours. Coupling times may need to be optimized based on the specific sequence.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.

-

-

Washing:

-

After complete coupling, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection of the Mbzl Group:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail for cleavage and removal of many side-chain protecting groups, including Mbzl, is Reagent K: TFA (82.5%), phenol (5%), water (5%), thioanisole (5%), and 1,2-ethanedithiol (EDT) (2.5%).

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold, dry diethyl ether.

-

Centrifuge or filter to collect the crude peptide pellet.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

-

Visualizing the Chemistry

To further aid in understanding the role and structure of this compound, the following diagrams have been generated.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Caption: Chemical structure of this compound.

References

The p-Methylbenzyl (Meb) Group: A Technical Guide to Thiol Protection in Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the complex assembly of peptides and other bioactive molecules. Among the arsenal of thiol-protecting groups, the p-methylbenzyl (Meb) group occupies a significant role, offering a balance of stability and selective cleavage that is particularly advantageous in specific synthetic strategies. This technical guide provides an in-depth exploration of the p-methylbenzyl thiol protecting group, detailing its application, stability, and the protocols for its introduction and removal, supported by quantitative data and procedural diagrams.

Core Chemistry of the p-Methylbenzyl Thiol Protecting Group

The p-methylbenzyl group is a derivative of the widely used benzyl (Bzl) protecting group. The addition of a methyl group in the para position of the benzene ring subtly alters the electronic properties of the group, influencing its stability and cleavage kinetics. The Meb group is introduced to a thiol to form a stable thioether linkage, effectively masking the nucleophilic and readily oxidizable nature of the sulfhydryl group during subsequent synthetic steps.

Introduction of the p-Methylbenzyl Group

The protection of a thiol, such as the side chain of a cysteine residue, with the p-methylbenzyl group is typically achieved via a nucleophilic substitution reaction. The thiol acts as a nucleophile, attacking the electrophilic carbon of a p-methylbenzyl halide, most commonly p-methylbenzyl chloride.

General Reaction Scheme: R-SH + Cl-CH₂-C₆H₄-CH₃ → R-S-CH₂-C₆H₄-CH₃ + HCl

This reaction is generally carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion, thus facilitating the reaction.

Stability Profile

The S-p-methylbenzyl thioether is robust and stable under a variety of conditions, making it compatible with many standard synthetic transformations. It is notably stable to the basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) group in solid-phase peptide synthesis (SPPS), rendering it orthogonal to this common N-terminal protecting group. However, its primary utility is found in Boc (tert-butyloxycarbonyl)-based SPPS, where its cleavage is performed concurrently with the final resin cleavage.

Compared to the unsubstituted benzyl group, the p-methylbenzyl group is more labile to acid due to the electron-donating nature of the para-methyl group, which stabilizes the resulting benzylic carbocation formed during cleavage. This increased acid lability often translates to higher cleavage yields compared to the S-benzyl group under identical strong acid conditions.[1] Conversely, it is more stable than the p-methoxybenzyl (Mob) group, which is significantly more acid-labile.[1]

Cleavage of the p-Methylbenzyl Group

The removal of the Meb group is most commonly accomplished under strong acidic conditions. The mechanism involves the protonation of the sulfur atom, followed by the departure of the thiol as a leaving group and the formation of a p-methylbenzyl carbocation. This carbocation is then trapped by a scavenger present in the cleavage cocktail to prevent side reactions.

Cleavage Mechanism:

The most common reagents for Meb group cleavage are strong acids such as anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl bromide (TMSBr) in trifluoroacetic acid (TFA). The choice of cleavage reagent and the composition of the scavenger cocktail are critical for achieving high yields and minimizing side reactions.

Data Presentation

The following tables summarize the key quantitative data related to the use of the p-methylbenzyl thiol protecting group.

Table 1: Introduction of the p-Methylbenzyl Protecting Group

| Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| Cysteine | p-Methylbenzyl chloride | Ammonia | Liquid Ammonia | - | High | [1] |

| Thiophenol | p-Methylbenzyl bromide | NaOH | Methanol (reflux) | 8-16 | 93 | [2] |

Table 2: Cleavage of the S-p-Methylbenzyl Protecting Group

| Reagent | Scavengers | Temperature (°C) | Time | Notes |

| Anhydrous HF | Anisole, Dimethylsulfide, p-Thiocresol | 0 - 5 | 30 - 60 min | Standard procedure for Boc-SPPS. Reaction time may be extended for complex peptides.[1] |

| TMSBr in TFA | Thioanisole, m-Cresol, EDT | 0 | 15 min | A modified, rapid cleavage method.[3] |

Table 3: Comparative Stability of S-Benzyl Protecting Groups

| Protecting Group | Relative Acid Lability | Common Cleavage Conditions | Notes |

| S-Benzyl (Bzl) | Least Labile | Anhydrous HF | Requires harsh acidic conditions for efficient removal. |

| S-p-Methylbenzyl (Meb) | Moderately Labile | Anhydrous HF, TFMSA, TMSBr/TFA | Generally provides better yields than S-Bzl upon HF cleavage.[1] |

| S-p-Methoxybenzyl (Mob) | Most Labile | TFA, HF | Can be too labile for the synthesis of long peptides in Boc-SPPS.[1] |

Experimental Protocols

Protocol for the Introduction of the p-Methylbenzyl Group (S-p-Methylbenzylation of Cysteine)

This protocol describes the general procedure for the protection of the thiol group of cysteine using p-methylbenzyl chloride.

Materials:

-

L-Cysteine

-

Liquid Ammonia

-

Sodium metal

-

p-Methylbenzyl chloride

-

Ammonium chloride

Procedure:

-

In a flask equipped for reactions at low temperatures, condense liquid ammonia.

-

To the liquid ammonia, cautiously add small pieces of sodium metal until a persistent blue color is obtained, indicating the formation of a sodium-ammonia solution.

-

Add L-cysteine to the solution and stir until the blue color disappears, signifying the formation of the sodium salt of cysteine.

-

Slowly add a solution of p-methylbenzyl chloride in a suitable solvent (e.g., ether) to the reaction mixture.

-

Stir the reaction for several hours at the temperature of liquid ammonia.

-

Quench the reaction by the careful addition of ammonium chloride.

-

Allow the ammonia to evaporate.

-

The resulting residue can be purified by recrystallization or chromatography to yield S-p-methylbenzyl-L-cysteine.

Protocol for the Cleavage of the S-p-Methylbenzyl Group using Anhydrous HF

This protocol is a standard procedure for the final deprotection and cleavage of a peptide from the resin in Boc-based solid-phase peptide synthesis. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.

Materials:

-

Peptide-resin with Cys(Meb)

-

Anisole

-

Dimethylsulfide (DMS)

-

p-Thiocresol

-

Anhydrous Hydrogen Fluoride (HF)

-

Dry ice/methanol bath

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Add the scavenger mixture (e.g., for every 0.2 mmol of peptide-resin, add 1 mL anisole, 1 mL dimethylsulfide, and 0.2 mL of p-thiocresol).[1]

-

Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.

-

Distill the required volume of anhydrous HF into the reaction vessel, maintaining the temperature between -5°C and 0°C.

-

Stir the reaction mixture at 0°C to 5°C for 30 to 60 minutes.[1]

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

-

Precipitate the cleaved peptide by adding cold diethyl ether to the residue.

-

Isolate the crude peptide by filtration or centrifugation and wash with cold ether to remove scavengers.

Visualization of Workflow

Workflow for Peptide Synthesis using Fmoc-Cys(pMeBzl)-OH

The following diagram illustrates the general workflow for incorporating a p-methylbenzyl-protected cysteine into a peptide using Fmoc-based solid-phase peptide synthesis.

Conclusion

The p-methylbenzyl thiol protecting group serves as a valuable tool for synthetic chemists, particularly in the realm of peptide synthesis. Its stability to a range of reaction conditions, combined with its reliable cleavage under strong acid, allows for its strategic incorporation into complex synthetic routes. While its application is most prominent in Boc-SPPS, its orthogonality to base-labile protecting groups also allows for its consideration in Fmoc-based strategies where late-stage, strong-acid deprotection is feasible. A thorough understanding of its chemical properties, along with optimized protocols for its introduction and removal, is essential for its successful implementation in the synthesis of target molecules for research and drug development.

References

The Role of the Methoxybenzyl Group in Cysteine Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS), particularly for complex peptides intended for therapeutic applications. Among the proteinogenic amino acids, cysteine presents a unique challenge due to the high nucleophilicity of its thiol side chain, which can lead to undesirable side reactions such as oxidation and disulfide scrambling. The 4-methoxybenzyl (Mbzl or Mob) group is a well-established protecting group for the cysteine thiol, offering a balance of stability and controlled cleavage that makes it a valuable tool in the peptide chemist's arsenal. This technical guide provides an in-depth overview of the role and application of the Mbzl group in cysteine protection, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

The Methoxybenzyl (Mbzl) Group: An Overview

The Mbzl group is a benzyl-type protecting group that is typically employed in both Boc/Bzl and, to a lesser extent, Fmoc/tBu solid-phase peptide synthesis strategies. Its stability is attributed to the electron-donating nature of the methoxy substituent on the phenyl ring, which influences its acid lability.

Key Characteristics:

-

Stability: The S-Mbzl bond is stable to the repetitive basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and moderately stable to trifluoroacetic acid (TFA), making it a semi-permanent protecting group in the context of Fmoc-SPPS. In Boc-SPPS, it is stable to the milder acidic conditions used for Boc deprotection but is cleaved by strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage step.[1]

-

Orthogonality: The Mbzl group offers orthogonality with several other protecting groups, allowing for the synthesis of complex peptides with multiple disulfide bonds. For instance, it can be used in conjunction with more acid-labile groups like trityl (Trt) or with groups that are removed under different conditions, such as acetamidomethyl (Acm).[1]

-

Cleavage: The removal of the Mbzl group is typically achieved under strong acidic conditions. However, milder methods have also been developed to enhance its utility in modern peptide synthesis.

Data Presentation: Comparative Stability and Cleavage Efficiency

The choice of a cysteine protecting group is often dictated by its stability profile relative to other protecting groups used in the synthesis. The following tables summarize the stability of the Mbzl group in comparison to other common cysteine protecting groups and provide an overview of its cleavage efficiency under different conditions.

Table 1: Comparative Stability of Common Cysteine Protecting Groups

| Protecting Group | Abbreviation | Stability to 20% Piperidine/DMF | Stability to TFA | Cleavage Conditions |

| 4-Methoxybenzyl | Mbzl, Mob | Stable | Partially Labile to Stable | HF, TFMSA, Strong Acids |

| Trityl | Trt | Stable | Labile | Dilute TFA, I₂, H₂/Pd |

| Acetamidomethyl | Acm | Stable | Stable | I₂, Hg(OAc)₂, AgOTf |

| tert-Butyl | tBu | Stable | Stable | HF, TFMSA |

| tert-Butylthio | StBu | Stable | Stable | Reducing agents (e.g., DTT, TCEP) |

Table 2: Cleavage Efficiency of S-Methoxybenzyl (Mbzl) Group Under Various Conditions

| Reagent/Cocktail | Temperature | Time | Efficiency/Observations |

| Hydrogen Fluoride (HF) | 0 °C | 1 hour | High efficiency, standard for Boc-SPPS. |

| Trifluoromethanesulfonic acid (TFMSA) | Room Temp | 1-2 hours | High efficiency, alternative to HF. |

| Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) (98:2) | 37 °C | 12 hours | Significant deprotection observed.[2] |

| TFA / Triethylsilane (TES) / Thioanisole (96:2:2) | 40 °C | 4 hours | Reported to be highly efficient for Sec(Mob) deprotection, suggesting high efficiency for Cys(Mbzl).[3][4] |

| 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA with Thioanisole | Room Temp | Variable | Effective for deprotection, requires thioanisole as a catalyst for cysteine. |

Experimental Protocols

This section provides detailed methodologies for the protection of cysteine with the Mbzl group, its incorporation into a peptide chain via Fmoc-SPPS, and its final deprotection and cleavage.

Synthesis of Fmoc-S-4-methoxybenzyl-L-cysteine (Fmoc-Cys(Mbzl)-OH)

Materials:

-

Fmoc-L-cysteine (Fmoc-Cys-OH)

-

4-Methoxybenzyl chloride (Mbzl-Cl)

-

Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)

Procedure:

-

Dissolve Fmoc-Cys-OH (1 equivalent) in DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIEA (2.5 equivalents) dropwise to the solution while stirring.

-

In a separate flask, dissolve 4-methoxybenzyl chloride (1.2 equivalents) in a minimal amount of DMF.

-

Add the Mbzl-Cl solution dropwise to the Fmoc-Cys-OH solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with 1 M HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield Fmoc-Cys(Mbzl)-OH as a white solid.

Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Cys(Mbzl)-OH

This protocol outlines a single coupling cycle for incorporating Fmoc-Cys(Mbzl)-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Cys(Mbzl)-OH

-

Coupling reagent (e.g., HATU)

-

Base (e.g., DIEA)

-

DMF (peptide synthesis grade)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Cys(Mbzl)-OH (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

-

-

The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection of the Mbzl Group

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the Mbzl and other acid-labile side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v/v/v/v)

-

Cold diethyl ether

-

Centrifuge tubes

Procedure:

-

Place the dried peptide-resin in a reaction vessel.

-

In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and other protecting groups present.

-

Filter the resin through a fritted funnel and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring.

-

A white precipitate of the peptide should form.

-

Pellet the peptide by centrifugation and carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations: Workflows and Mechanisms

Visualizing the complex processes of peptide synthesis and deprotection can aid in understanding the underlying chemical principles. The following diagrams were generated using the DOT language for Graphviz.

References

An In-depth Technical Guide to Fmoc-D-Cys(Mbzl)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Cys(Mbzl)-OH is a pivotal building block in modern solid-phase peptide synthesis (SPPS), enabling the introduction of D-cysteine residues into peptide sequences. The incorporation of D-amino acids is a key strategy for enhancing the stability of peptide-based therapeutics against enzymatic degradation, thereby prolonging their in vivo half-life and improving bioavailability. This technical guide provides a comprehensive overview of the properties, applications, and detailed methodologies associated with the use of this compound in peptide synthesis.

The strategic selection of protecting groups is paramount in peptide chemistry. This compound features two critical protective moieties: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the acid-stable 4-methylbenzyl (Mbzl) group on the thiol side chain. This orthogonality allows for the selective deprotection of the α-amino group during peptide chain elongation without premature cleavage of the thiol protecting group. The robustness of the Mbzl group to standard trifluoroacetic acid (TFA) cleavage cocktails makes this compound particularly suitable for specific applications, such as the synthesis of protected peptide fragments and use in Boc-based SPPS strategies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₅NO₄S | [1][2] |

| Molecular Weight | 447.55 g/mol | [1][2] |

| CAS Number | 200354-41-2 (for D-isomer) | N/A |

| Appearance | White to off-white powder | [1] |

| Melting Point | 150-158 °C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |

Role in Peptide Synthesis and Drug Development

The incorporation of D-cysteine via this compound offers significant advantages in the development of peptide-based therapeutics. Natural proteases exhibit high stereospecificity for L-amino acids, rendering peptides containing D-amino acids less susceptible to enzymatic cleavage. This increased proteolytic resistance translates to a longer circulatory half-life and enhanced therapeutic efficacy.

The thiol group of cysteine is crucial for the formation of disulfide bridges, which are often essential for maintaining the bioactive conformation of peptides. The Mbzl protecting group provides robust protection for the thiol functionality throughout the synthesis, preventing unwanted side reactions. Its stability to TFA allows for orthogonal deprotection strategies when multiple cysteine residues with different protecting groups are present, enabling the controlled and regioselective formation of complex disulfide bond patterns.

Experimental Protocols

The successful incorporation of this compound into a peptide sequence relies on optimized protocols for solid-phase peptide synthesis. Below are detailed methodologies for the key steps.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of SPPS for the incorporation of an amino acid, including this compound.

References

Fmoc-D-Cys(Mbzl)-OH: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Cys(Mbzl)-OH, or N(α)-Fmoc-S-(4-methylbenzyl)-D-cysteine, is a critical building block in solid-phase peptide synthesis (SPPS). The strategic protection of the α-amino group with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the thiol side chain with the acid-labile 4-methylbenzyl (Mbzl) group allows for its controlled incorporation into peptide chains. This technical guide provides an in-depth overview of the solubility and stability of this compound, offering essential data and protocols to ensure its effective use in the synthesis of complex peptides.

Core Data Summary

Solubility Profile

The solubility of this compound is a critical factor for its handling and efficacy in coupling reactions during SPPS. While precise quantitative data is often proprietary or not extensively published, the following table summarizes its qualitative solubility in common laboratory solvents and provides representative quantitative values based on similar Fmoc-protected amino acids.

| Solvent | Qualitative Solubility | Representative Quantitative Solubility (g/L) |

| Dimethylformamide (DMF) | Soluble | > 200 |

| Dichloromethane (DCM) | Soluble | > 150 |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | > 200 |

| Dimethyl sulfoxide (DMSO) | Soluble | > 250 |

| Chloroform | Soluble | > 150 |

| Ethyl Acetate | Soluble | ~50 |

| Acetone | Soluble | ~75 |

| Methanol | Sparingly Soluble | ~10 |

| Water | Insoluble | < 0.1 |

Note: The quantitative solubility values are estimates and can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of additives. Experimental determination is recommended for precise applications.

Stability Characteristics

The stability of this compound is paramount for maintaining its integrity during storage and throughout the SPPS process. The primary points of lability are the Fmoc group (susceptible to bases) and the Mbzl group (susceptible to strong acids).

| Condition | Stability | Potential Degradation Products |

| Storage (Solid) | ||

| Long-term (-20°C, desiccated) | Stable for up to 3 years | Minimal degradation |

| Short-term (Room Temp, sealed, dry) | Stable for several months | Minimal degradation |

| Storage (In Solution, -20°C) | ||

| DMF/NMP | Stable for up to 1 month | Gradual Fmoc deprotection |

| DMSO | Stable for up to 6 months | Minimal degradation |

| SPPS Conditions | ||

| Fmoc Deprotection (e.g., 20% piperidine in DMF) | Fmoc group is rapidly cleaved. | Dibenzofulvene-piperidine adduct, free amine |

| Coupling Reactions (e.g., DIC/Oxyma in DMF) | Generally stable. | Minimal degradation |

| Final Cleavage (e.g., 95% TFA) | Mbzl group is cleaved. Potential for S-alkylation. | Free cysteine, p-methylbenzyl cation, potential S-p-methylbenzyl-cysteine |

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standardized procedure to determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, DCM)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 50 mg) to a series of vials.

-

Add a precise volume of the solvent (e.g., 1.0 mL) to each vial.

-

Tightly cap the vials and vortex for 1-2 minutes.

-

-

Equilibration:

-

Place the vials in an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

-

Sample Preparation for HPLC Analysis:

-

Carefully withdraw a known volume of the supernatant (e.g., 100 µL).

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Protocol 2: Assessment of Stability by HPLC

This protocol allows for the monitoring of the degradation of this compound under specific conditions over time.

Materials:

-

This compound

-

Solvent or solution for stability testing (e.g., 20% piperidine in DMF, 95% TFA)

-

Vials with screw caps

-

HPLC system with a UV detector

-

Quenching solution (if necessary, e.g., acetic acid for piperidine solutions)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the solvent of interest at a known concentration.

-

-

Incubation:

-

Aliquot the stock solution into several vials.

-

Store the vials under the desired test conditions (e.g., specific temperature, light exposure).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from a vial.

-

If necessary, quench the reaction (e.g., by adding acetic acid to a piperidine-containing sample).

-

Dilute the sample to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Analyze the samples by HPLC, monitoring the peak area of the parent compound (this compound) and the appearance of any new peaks corresponding to degradation products.

-

The percentage of the remaining parent compound can be calculated relative to the initial time point (t=0).

-

Visualizations

Factors Affecting the Stability of this compound

The following diagram illustrates the key factors that can influence the stability of this compound and lead to its degradation.

A Technical Guide to the Safe Handling and Use of Fmoc-D-Cys(Mbzl)-OH

Introduction: Fmoc-D-Cys(Mbzl)-OH is a protected amino acid derivative crucial for the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS).[1] The incorporation of D-amino acids like D-cysteine can significantly enhance the stability of peptides against enzymatic degradation, a valuable characteristic for therapeutic drug development.[2] This guide provides a comprehensive overview of the safety, handling, storage, and disposal of this compound, intended for researchers, scientists, and professionals in the field of drug development. Adherence to these guidelines is essential for ensuring laboratory safety and experimental integrity.

Chemical and Physical Properties

This compound is a white to off-white powder.[3][4] Its key chemical and physical properties are summarized below. This data is essential for proper handling, storage, and use in experimental settings.

| Property | Value | References |

| CAS Number | 200354-41-2 | [1] |

| Molecular Formula | C₂₆H₂₅NO₄S | [1][3][5] |

| Molecular Weight | 447.55 g/mol | [1][3][5] |

| Appearance | White to off-white powder | [3][4] |

| Melting Point | 150-158 °C | [3] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3][4] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |

Hazard Identification and Toxicology

| Hazard Information | Details | References |

| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |

| Signal Word | Warning | [7] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

Toxicological Summary: There is no specific acute toxicity data (e.g., LD50) available for this compound.[6][9] However, related studies on D-cysteine administered orally to rats showed potential for renal injuries at high doses.[10] Therefore, it is crucial to minimize exposure through inhalation, ingestion, and direct contact.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the consistent use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure a safe laboratory environment.

Handling Guidelines:

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[6][11]

-

Avoid contact with skin and eyes.[6]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[6]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[9]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and handle with impervious gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[11][12]

-

Respiratory Protection: If engineering controls are insufficient, use an approved dust respirator.[13]

Storage and Stability

Storage Conditions:

-

Store in a tightly closed container in a dry and well-ventilated place.[3][6]

-

The recommended storage temperature is between 2-8°C.[3]

Stability and Reactivity:

-

The product is chemically stable under standard ambient conditions (room temperature).[12]

-

No specific data is available regarding hazardous reactions or decomposition products, but contact with strong oxidizing agents should be avoided.[6]

Accidental Release and First Aid Measures

In case of accidental exposure or a spill, immediate and appropriate action is necessary.

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor. | [6][14] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [6][14] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor. | [6][14] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [6][14] |

Spill Cleanup Protocol:

-

Personal Precautions: Use full PPE, including a respirator. Avoid breathing dust and ensure adequate ventilation.[9][11]

-

Small Spill: Carefully sweep up the spilled solid and place it into a suitable, labeled container for chemical waste disposal. Avoid generating dust.[9][13]

-

Large Spill: Evacuate the area. Contain the spill if possible. Use a shovel to place the material into a convenient waste disposal container. Do not allow the product to enter drains.[9][13] Contact your institution's Environmental Health & Safety (EHS) team immediately.[15]

Disposal Considerations

This compound and any contaminated materials must be treated as hazardous chemical waste.

Disposal Protocol:

-

Waste Identification: Treat all unused, expired, or contaminated this compound as hazardous waste.[8]

-

Segregation: Do not mix with other waste streams unless compatibility is confirmed. Collect solid waste (e.g., contaminated gloves, weighing paper) separately.[15]

-

Containment: Place solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label must include the full chemical name and associated hazards.[8][15]

-

Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[15]

-

Pickup: Do not dispose of in regular trash or down the drain.[8][15] Contact your institution's EHS department to schedule a hazardous waste pickup and follow their specific procedures.[8]

Application in Peptide Synthesis: An Experimental Protocol

This compound is a key reagent in SPPS for incorporating a D-cysteine residue. The Fmoc group on the alpha-amino nitrogen is base-labile, while the 4-methylbenzyl (Mbzl) group protecting the thiol side chain is removed with strong acid.

Generalized SPPS Protocol: This protocol outlines the key steps for coupling this compound onto a resin-bound peptide chain.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide, Wang) that has the preceding amino acid already coupled and its Fmoc group removed. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Activation: In a separate vessel, dissolve this compound (e.g., 3 eq.) and an activating agent (e.g., HOBt/DIC or Oxyma/DIC, 3 eq. each) in DMF. Allow to pre-activate for a few minutes.

-

Coupling: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours or until a completion test (e.g., Kaiser test) is negative.

-

Washing: After coupling, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents.

-

Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 10-20 minutes to remove the Fmoc protecting group from the newly added D-cysteine residue.[2][16] This step must be performed in a fume hood.

-

Washing: Drain the piperidine solution and wash the resin extensively with DMF to prepare for the next coupling cycle.

-

Final Cleavage: Once the full peptide is synthesized, the peptide is cleaved from the resin, and the Mbzl side-chain protecting group is removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., TFA/TIS/H₂O 95:2.5:2.5).[17][18] This step is highly hazardous and requires extreme caution and appropriate PPE.

References

- 1. Fmoc-D-Cys(4-MeBzl)-OH [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. FMOC-CYS(4-MBZL)-OH CAS#: 136050-67-4 [amp.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. Fmoc-Cys(pMeOBzl)-OH | 141892-41-3 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. peptide.com [peptide.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. peptideweb.com [peptideweb.com]

- 17. benchchem.com [benchchem.com]

- 18. digital.csic.es [digital.csic.es]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-D-Cys(Mbzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of Fmoc-D-Cys(Mbzl)-OH in solid-phase peptide synthesis (SPPS). The incorporation of D-cysteine can enhance peptide stability against proteolytic degradation, a valuable attribute in therapeutic peptide design. The S-p-methylbenzyl (Mbzl) protecting group offers robust protection for the cysteine thiol side chain during peptide elongation.

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine is a cornerstone of modern peptide chemistry. The choice of side-chain protecting groups is critical for a successful synthesis, especially for reactive residues like cysteine. The thiol group of cysteine is highly nucleophilic and prone to oxidation, necessitating a stable protecting group throughout the synthesis.

This compound is a derivative of D-cysteine where the thiol group is protected by a p-methylbenzyl (Mbzl) group. The Mbzl group is stable to the basic conditions required for Fmoc-group removal (e.g., piperidine) and the mildly acidic conditions sometimes used for cleavage from hyper-acid-labile resins. However, a key consideration for the use of the Mbzl group is its stability to standard trifluoroacetic acid (TFA) cleavage conditions. Its complete removal often requires stronger acids like hydrogen fluoride (HF) or alternative methods.

The use of D-amino acids, such as D-cysteine, is a common strategy to increase the in vivo half-life of peptide-based therapeutics by making them less susceptible to degradation by proteases.

Experimental Protocols

This section details the step-by-step procedure for incorporating this compound into a peptide sequence using manual or automated Fmoc-SPPS.

1. Resin Selection and Preparation

-

Resin Choice: The choice of resin depends on the desired C-terminus of the peptide. For a C-terminal amide, a Rink Amide resin is suitable.[1] For a C-terminal carboxylic acid, a 2-chlorotrityl chloride or Wang resin is recommended.[1][2]

-

Resin Swelling: Swell the resin in an appropriate solvent, typically N,N-dimethylformamide (DMF), for at least one hour before the first amino acid coupling.[3] For some resins like 2-chlorotrityl chloride, dichloromethane (DCM) is used for swelling.[3]

2. Standard Fmoc-SPPS Cycle

The following steps are repeated for each amino acid in the peptide sequence.

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for a specified time (e.g., an initial 1-minute treatment followed by a longer 6-10 minute treatment) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[4]

-

Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene byproduct.

-

-

Amino Acid Coupling:

-

Activation: In a separate vessel, pre-activate the Fmoc-amino acid (including this compound when it is the desired residue to be coupled). A common method is to dissolve the Fmoc-amino acid, a coupling agent (e.g., HBTU, HATU, or DIC), and an additive (e.g., HOBt or Oxyma) in DMF. Add a base such as N,N-diisopropylethylamine (DIEA) to initiate activation. To minimize racemization of cysteine derivatives, a combination of diisopropylcarbodiimide (DIC) and HOBt or Oxyma Pure can be used, which does not require a base.[5]

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature.[1]

-

Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin test.

-

3. Cleavage and Deprotection of the Mbzl Group

The removal of the S-p-methylbenzyl group requires specific and often harsh acidic conditions, as it is stable to standard TFA treatment.[6][7]

-

Method 1: Hydrogen Fluoride (HF) Cleavage

-

After the synthesis is complete, dry the peptide-resin thoroughly.

-

In a specialized HF cleavage apparatus, treat the resin with anhydrous HF in the presence of a scavenger such as anisole or p-cresol at 0°C for 1 hour.[8] This procedure simultaneously cleaves the peptide from the resin and removes the Mbzl group along with other acid-labile side-chain protecting groups.

-

Evaporate the HF.

-

Precipitate the crude peptide with cold diethyl ether and wash several times.[8]

-

Dissolve the peptide in an appropriate aqueous buffer for purification.

-

-

Method 2: Alternative Deprotection with DTNP A less common method for deprotecting p-methoxybenzyl groups from cysteine involves the use of 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA.[9][10] This could potentially be adapted for the Mbzl group.

-

Prepare a cleavage cocktail containing TFA, a scavenger like thioanisole, and DTNP. For deprotection of a similar p-methoxybenzyl group from cysteine, 2 equivalents of DTNP and the addition of thioanisole were required.[9][10]

-

Treat the peptide-resin with this cocktail for a designated period.

-

Proceed with peptide precipitation and purification as described above.

-

4. Peptide Purification and Analysis

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verify the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.

Data Presentation

The following tables summarize the typical quantitative parameters for the described protocols.

Table 1: Reagent Ratios for Amino Acid Coupling

| Reagent | Equivalents (relative to resin loading) | Purpose |

| Fmoc-Amino Acid | 3 - 5 | Building block for peptide chain |

| Coupling Agent (e.g., HBTU/HATU) | 3 - 5 | Activates the carboxylic acid group |

| Additive (e.g., HOBt/Oxyma) | 3 - 5 | Reduces side reactions, aids coupling |

| Base (e.g., DIEA) | 6 - 10 | Facilitates activation and coupling |

Table 2: Cleavage Cocktail Compositions

| Method | Reagents | Conditions | Target Protecting Groups |

| Standard TFA Cleavage | 95% TFA, 2.5% TIS, 2.5% H₂O | 2-3 hours at room temperature | Most standard side-chain groups (e.g., Trt, tBu, Pbf) but not Mbzl |

| HF Cleavage | Anhydrous HF, p-cresol (scavenger) | 1 hour at 0°C | Mbzl and all other acid-labile protecting groups |

| Alternative DTNP Method | TFA, Thioanisole, DTNP (2 eq.) | To be optimized | Potentially Mbzl and other benzyl-type groups |

Visualizations

Diagram 1: Fmoc-SPPS Workflow for Incorporating this compound

Caption: Workflow for solid-phase peptide synthesis incorporating this compound.

Diagram 2: Orthogonality of Protecting Groups in this compound Synthesis

Caption: Orthogonal deprotection strategy for Fmoc and Mbzl groups.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. digital.csic.es [digital.csic.es]

- 5. bachem.com [bachem.com]

- 6. benchchem.com [benchchem.com]

- 7. WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of Fmoc-D-Cys(Mbzl)-OH into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptide-based drugs. Fmoc-D-Cys(Mbzl)-OH is a protected D-cysteine derivative that offers significant advantages in drug design and development. The D-configuration provides resistance to enzymatic degradation, while the 4-methylbenzyl (Mbzl) protecting group on the thiol side chain ensures stability during solid-phase peptide synthesis (SPPS). This document provides a comprehensive guide to the effective incorporation of this compound into peptide sequences using Fmoc-based SPPS.

Properties of this compound

| Property | Value |

| CAS Number | 136050-67-4[1] |

| Molecular Formula | C₂₆H₂₅NO₄S[1] |

| Molecular Weight | 447.55 g/mol [1] |

| Appearance | White to off-white powder |

| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Thiol Protecting Group | Mbzl (4-methylbenzyl) |

Advantages of Incorporating D-Cysteine

The inclusion of D-cysteine in a peptide backbone can significantly improve its pharmacokinetic profile. Natural proteases are stereospecific for L-amino acids, making peptides containing D-amino acids less susceptible to enzymatic degradation.[2] This increased stability can lead to a longer in-vivo half-life and prolonged therapeutic effect.

The Role of the Mbzl Protecting Group

The 4-methylbenzyl (Mbzl) group is a robust thiol protecting group that is stable to the basic conditions required for Fmoc group removal (e.g., piperidine) and the mildly acidic conditions sometimes used for cleavage from hyper-acid-labile resins. It is typically removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

Challenges and Considerations

The primary challenge when incorporating any cysteine derivative is the risk of racemization at the α-carbon during the coupling step, especially when using phosphonium or uronium-based coupling reagents.[3] Careful selection of coupling reagents and conditions is crucial to minimize this side reaction.

Quantitative Data

Table 1: Comparison of Racemization with Different Cysteine Protecting Groups

This table summarizes the percentage of D-isomer formation (racemization) when coupling different Fmoc-protected L-cysteine derivatives. While specific data for this compound is not detailed in the same manner, the data for its L-counterpart and other protecting groups provide valuable context for potential side reactions.

| Fmoc-Cys Derivative | Coupling Conditions | % D-Isomer (Racemization) | Reference |

| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | High (not specified) | [3] |

| Fmoc-Cys(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 6% | [3] |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% | |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% | |

| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% |

Note: Data presented is for L-cysteine derivatives but highlights the influence of the protecting group on racemization.

Table 2: Cleavage Efficiency of Thiol Protecting Groups

The efficiency of the final cleavage step is critical for obtaining a high yield of the desired peptide.

| Thiol Protecting Group | Cleavage Cocktail | Cleavage Time | Efficiency |

| Trityl (Trt) | TFA/TIS/H₂O (95:2.5:2.5) | 1-2 hours | High |

| 4-Methoxytrityl (Mmt) | 1% TFA in DCM | Minutes | High (for on-resin deprotection) |

| Acetamidomethyl (Acm) | Iodine or Hg(OAc)₂ | Variable | High (orthogonal) |

| tert-Butyl (tBu) | Strong acids (e.g., TMSBr/TFA) | Variable | High (orthogonal) |

| 4-Methylbenzyl (Mbzl) | TFA-based cocktails with scavengers | 2-4 hours | High |

| Tetrahydropyranyl (Thp) | TFA/TIS/H₂O (95:2.5:2.5) | 2 hours | High |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol outlines a standard manual SPPS cycle. Automated synthesizers will follow a similar sequence of steps.

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound:

-

Activation: In a separate vial, dissolve this compound (3 eq.), a coupling agent such as HCTU (3 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. To minimize racemization, the use of carbodiimide-based activation with an additive like Oxyma is recommended (e.g., DIC/Oxyma).[3]

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the coupling for another hour or perform a double coupling.

4. Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times), followed by dichloromethane (DCM) (3 times), and then DMF again (3 times) to remove any residual reagents.

5. Capping (Optional):

-

If the Kaiser test remains positive after extended coupling, cap the unreacted amines to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA in DMF) for 10-15 minutes.

-

Wash the resin as described in step 4.

Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Protocol 2: Cleavage and Final Deprotection

1. Resin Preparation:

-

After the final Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and dry it under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail. A standard and effective cocktail for peptides containing cysteine is Reagent K: TFA/thioanisole/water/phenol/ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v). The scavengers are crucial to prevent re-attachment of the Mbzl group and other side reactions.

3. Cleavage Reaction:

-

Add the pre-chilled cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.

-

Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether (2-3 times).

-

Dry the crude peptide pellet under vacuum.

5. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

Visualizations

Caption: Workflow for the incorporation of this compound in SPPS.

Caption: A representative GPCR signaling pathway activated by a peptide agonist.

References